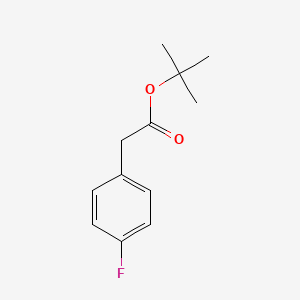

tert-Butyl 2-(4-fluorophenyl)acetate

Description

BenchChem offers high-quality tert-Butyl 2-(4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCRXLOOKIYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6)

Executive Summary

tert-Butyl 2-(4-fluorophenyl)acetate (CAS 68825-45-6) is a specialized ester intermediate extensively utilized in medicinal chemistry and organic synthesis. It serves as a critical building block for introducing the 4-fluorophenyl moiety —a pharmacophore known to enhance metabolic stability and lipophilicity in drug candidates. Additionally, the tert-butyl ester functionality acts as a robust acid-labile protecting group, orthogonal to base-sensitive functionalities, making this compound indispensable in multi-step synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and neurological therapeutics.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling.

| Property | Specification | Notes |

| CAS Number | 68825-45-6 | Unique Identifier |

| Molecular Formula | C₁₂H₁₅FO₂ | - |

| Molecular Weight | 210.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid | May crystallize at low temps |

| Boiling Point | 265°C (Predicted) | @ 760 mmHg |

| Density | 1.08 ± 0.06 g/cm³ | @ 20°C |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF) | Insoluble in water |

| Flash Point | >110°C | Closed Cup |

Synthetic Pathways & Methodologies

Method A: Palladium-Catalyzed -Arylation (Modern Approach)

This method is preferred for high-value synthesis as it constructs the C-C bond directly, avoiding the need for pre-formed phenylacetic acids. It utilizes tert-butyl acetate and 1-bromo-4-fluorobenzene .

-

Mechanism: Cross-coupling via a Palladium enolate intermediate.

-

Catalyst System: Pd(dba)₂ / P(t-Bu)₃ or Q-Phos.

-

Base: LiHMDS or Zn(O-t-Bu)₂ (for milder conditions).

Method B: Classical Esterification (Scale-Up Approach)

Best for kilogram-scale production where 4-fluorophenylacetic acid is the starting material.

-

Reagents: Isobutylene + H₂SO₄ (catalytic) OR tert-Butyl Alcohol + DCC/DMAP.

-

Advantage: Low cost, established industrial protocols.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal synthesis route.

Figure 1: Synthetic decision matrix comparing Pd-catalyzed arylation vs. classical esterification routes.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed -Arylation (Laboratory Scale)

Objective: Synthesis of 5.0 g of tert-Butyl 2-(4-fluorophenyl)acetate.

-

Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Catalyst Prep: Charge flask with Pd(dba)₂ (1 mol%) and P(t-Bu)₃ (2 mol%). Add toluene (50 mL).

-

Substrate Addition: Add 1-bromo-4-fluorobenzene (23.8 mmol) and tert-butyl acetate (26 mmol).

-

Enolization: Cool to 0°C. Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF). The solution will turn orange/brown.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench & Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

Validation: Check TLC (Rf ~0.3 in 10% EtOAc/Hex).

-

Protocol 2: Acid-Catalyzed Deprotection (Utility)

Context: Removing the tert-butyl group to generate the free acid for drug coupling.

-

Dissolve substrate in DCM (0.1 M).

-

Add Trifluoroacetic Acid (TFA) (10-20 equiv) at 0°C.

-

Stir at RT for 2-4 hours. Monitor by HPLC (disappearance of ester peak).

-

Concentrate in vacuo to yield 4-fluorophenylacetic acid.

Analytical Profile & Quality Control

To ensure "Trustworthiness" in your data, compare your isolated product against these predicted spectral standards.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR | 1.44 | Singlet (9H) | tert-Butyl (-C(CH₃)₃) |

| ¹H NMR | 3.48 | Singlet (2H) | Benzylic (-CH₂-) |

| ¹H NMR | 7.00 - 7.05 | Multiplet (2H) | Aromatic (meta to acetate) |

| ¹H NMR | 7.20 - 7.25 | Multiplet (2H) | Aromatic (ortho to acetate) |

| ¹³C NMR | 28.1 | - | tert-Butyl methyls |

| ¹³C NMR | 42.5 | - | Benzylic carbon |

| ¹³C NMR | 80.9 | - | Quaternary t-Bu carbon |

| ¹⁹F NMR | -116.5 | Multiplet | Aromatic Fluorine |

HPLC Method (QC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

Medicinal Chemistry Applications

The strategic value of CAS 68825-45-6 lies in its dual functionality:

-

Metabolic Blocking: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the para-position, a common metabolic soft spot in phenylacetic acid derivatives. This significantly increases the half-life (

) of the final drug molecule. -

Lipophilicity Modulation: Fluorine substitution enhances lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration, crucial for neurological drugs. -

Orthogonal Protection: The tert-butyl ester is stable to basic conditions (e.g., alkylation reactions using NaH), allowing diverse modifications on the alpha-carbon before acidic deprotection.

Mechanism of Action: Orthogonal Deprotection

The following diagram details the specific mechanism for removing the protecting group, a key step in API synthesis.

Figure 2: Acid-catalyzed deprotection mechanism yielding the active pharmaceutical intermediate.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

References

-

Hartwig, J. F., et al. (2002).[2] "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.[2]

-

Buchwald, S. L., et al. (2000).[2] "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society.[2]

-

PubChem. (2025).[3][4] "tert-Butyl 2-(4-fluorophenyl)acetate Compound Summary." National Center for Biotechnology Information.

-

ChemicalBook. (2025). "tert-Butyl 2-(4-fluorophenyl)acetate Properties and Suppliers."

-

BenchChem. (2025).[5] "Applications of tert-Butyl and Fluoride Moieties in Pharmaceutical Intermediates."

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 3. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Safety & Handling Architecture: tert-Butyl 2-(4-fluorophenyl)acetate

[1][2]

Molecular Identity & Strategic Relevance

This compound is not merely a solvent or reagent; it is a protected building block . The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, while the 4-fluorophenyl group is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and statin intermediates.[1]

Chemical Specification Table

| Parameter | Technical Detail |

| IUPAC Name | tert-Butyl 2-(4-fluorophenyl)acetate |

| CAS Number | 68825-45-6 |

| Molecular Formula | C₁₂H₁₅FO₂ |

| Molecular Weight | 210.25 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |

| Key Functional Groups | Fluorine (aryl), Ester (tert-butyl) |

Hazard Identification & Toxicology (The "Why")

Senior Scientist Insight: Standard SDSs often list generic hazards. For this specific molecule, the risk profile is dominated by its lipophilicity and chemical instability under acidic conditions.

Primary Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The lipophilic tert-butyl group facilitates dermal penetration, allowing the fluorinated aromatic core to irritate subcutaneous tissue.[1]

-

Serious Eye Damage/Irritation (Category 2A): Direct contact causes severe irritation due to the ester functionality.

-

Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation.[2][3][4][5][6]

The Hidden Hazard: Acid-Catalyzed Decomposition

Unlike methyl or ethyl esters, tert-butyl esters are thermodynamically unstable in the presence of strong acids.[1]

-

Mechanism: Protonation of the carbonyl oxygen leads to the cleavage of the alkyl-oxygen bond, releasing the stable tert-butyl cation.[1]

-

Risk: This cation rapidly eliminates a proton to form Isobutylene (2-methylpropene) , a highly flammable gas.[1]

-

Operational Danger: If this compound is exposed to acidic vapors or moisture (hydrolysis) in a closed vessel, pressure buildup from isobutylene gas can cause vessel rupture.

Emergency Response Logic

Trustworthiness Protocol: This logic flow ensures immediate, correct decision-making during exposure events.

Caption: Decision matrix for emergency response. Note the specific instruction to avoid solvents on skin to prevent enhanced absorption.

Handling, Storage, & Stability

Storage Architecture

-

Temperature: Store at 2–8°C . Low temperature inhibits spontaneous hydrolysis.

-

Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. Moisture in the air can slowly hydrolyze the ester, liberating 4-fluorophenylacetic acid (corrosive solid) and isobutylene.[1]

-

Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Incompatibility Matrix

| Incompatible With | Resulting Hazard |

| Strong Acids (HCl, TFA, H₂SO₄) | Rapid evolution of isobutylene gas (Flammable/Pressure).[1] |

| Strong Oxidizers | Potential for vigorous exothermic reaction. |

| Moisture/Water | Slow hydrolysis to parent acid; pH drop over time. |

Experimental Protocol: Controlled Deprotection

Expertise & Experience: The most common use of this compound is the removal of the tert-butyl group to yield the free acid. This is a critical safety step often underestimated.

Objective: Safely remove the tert-butyl group using Trifluoroacetic Acid (TFA) while managing gas evolution.

Reagents:

-

Substrate: tert-Butyl 2-(4-fluorophenyl)acetate (1.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Reagent: Trifluoroacetic Acid (TFA) (10–20 equiv)[1]

-

Scavenger: Triethylsilane (TES) (Optional, 1.1 equiv - prevents t-butyl cation re-alkylation)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.

-

Thermal Control: Cool the solution to 0°C using an ice bath. Reason: Controls the rate of isobutylene evolution.

-

Acid Addition: Add TFA dropwise over 10 minutes.

-

Observation: You will see bubbling. This is Isobutylene . Ensure the fume hood sash is low.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC (Target acid is more polar/lower Rf).

-

Quenching: Concentrate the mixture in vacuo.

-

Critical Step: Do not rotovap to dryness immediately if large excess TFA is present. Co-evaporate with Toluene (3x) to remove residual TFA azeotropically.[1]

-

Mechanistic Workflow & Safety Check

Caption: Acid-catalyzed deprotection pathway highlighting the critical release of isobutylene gas, requiring open-system ventilation.

Exposure Controls & PPE

-

Respiratory: If handling >5g or in a non-ventilated area (not recommended), use a respirator with Organic Vapor (OV) cartridges (NIOSH approved).[1]

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are sufficient for splash protection.[1]

-

Immersion: If dissolving in DCM/TFA, use Laminate film (Silver Shield) gloves, as DCM permeates nitrile rapidly.

-

-

Eye Protection: Chemical safety goggles.[5] Face shield required if performing the TFA deprotection on >10g scale due to potential for "bumping" during gas evolution.

Disposal Considerations

Do not dispose of down the drain.

-

Hydrolysis: The compound should be treated as a solvent-based organic waste.

-

Incineration: High-temperature incineration equipped with a scrubber is required to manage the Hydrogen Fluoride (HF) generated from the combustion of the fluorophenyl ring.

-

Classification: Waste code D001 (Ignitable) and potentially halogenated organic waste.

References

-

Compound Identification: Cal-Pac Lab. (2024).[1] tert-Butyl 2-(4-fluorophenyl)acetate Product Specification. Retrieved from

-

Structural Analog Data: Sigma-Aldrich. (2024).[1] Safety Data Sheet for 4-Fluorophenylacetic acid. Retrieved from

- Deprotection Mechanism: Crosignani, S., et al. (2004). Polymer-supported reagents for the deprotection of tert-butyl esters.

-

General Handling of Fluorinated Esters: ECHA (European Chemicals Agency).[1] Registration Dossier for Fluorinated Phenylacetates. Retrieved from [1]

Sources

- 1. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-fluorobenzoate | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cometchemical.com [cometchemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. aglayne.com [aglayne.com]

An In-depth Technical Guide to tert-Butyl 2-(4-fluorophenyl)acetate: Synthesis, Sourcing, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sterically influential groups like tert-butyl esters into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] tert-Butyl 2-(4-fluorophenyl)acetate (CAS No: 122464-91-3) is a functionalized building block that embodies this principle. The 4-fluorophenyl moiety is a common feature in a variety of pharmaceuticals, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[2] The tert-butyl ester group, on the other hand, serves as a sterically hindered and acid-labile protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses.[3]

This technical guide provides a comprehensive overview of tert-butyl 2-(4-fluorophenyl)acetate, with a focus on its synthesis, sourcing challenges, and potential applications as a key intermediate in pharmaceutical research and development.

Sourcing and Availability

A thorough investigation of the chemical supplier landscape reveals that tert-Butyl 2-(4-fluorophenyl)acetate is not a readily available, off-the-shelf compound. Major chemical suppliers do not typically list this specific molecule as a stock item. This scarcity necessitates that researchers and drug development professionals consider custom synthesis as the primary means of acquisition. Several companies specializing in custom chemical synthesis can be contracted to produce this compound on a scale ranging from milligrams to kilograms. When requesting a custom synthesis, it is crucial to provide the CAS number (122464-91-3) and desired purity specifications.

Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate

Given its limited commercial availability, the in-house synthesis of tert-butyl 2-(4-fluorophenyl)acetate is a practical approach for many research laboratories. The primary challenge in synthesizing tert-butyl esters lies in the steric hindrance of the tert-butyl group and the propensity for elimination reactions under harsh acidic conditions. Therefore, mild esterification methods are preferred. The Steglich esterification is a particularly suitable method for this transformation.[4][5]

Recommended Synthetic Pathway: Steglich Esterification

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[6] This method is well-suited for sterically hindered alcohols like tert-butanol.

The reaction proceeds through the activation of the carboxylic acid (4-fluorophenylacetic acid) by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive acylpyridinium species. Finally, tert-butanol attacks the acylpyridinium intermediate to form the desired ester and releases the catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Caption: Synthetic pathway for tert-Butyl 2-(4-fluorophenyl)acetate via Steglich esterification.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenylacetic acid (CAS: 405-50-5)

-

tert-Butanol (CAS: 75-65-0)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (CAS: 538-75-0)

-

4-(Dimethylamino)pyridine (DMAP) (CAS: 1122-58-3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude tert-butyl 2-(4-fluorophenyl)acetate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DCC is a potent skin sensitizer and should be handled with extreme care.[7][8]

-

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[11][12][13][14][15][16][17][18][19][20]

Physicochemical Properties

| Property | Value |

| CAS Number | 122464-91-3 |

| Molecular Formula | C₁₂H₁₅FO₂ |

| Molecular Weight | 210.25 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Applications in Research and Drug Development

The 4-fluorophenylacetic acid moiety is a key structural element in a range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, highlighting the potential utility of tert-butyl 2-(4-fluorophenyl)acetate as a versatile intermediate.

Intermediate in the Synthesis of Anticancer Agents

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[21][22][23][24] These studies indicate that the 4-fluorophenylacetyl scaffold can serve as a pharmacophore for the development of novel anticancer agents. tert-Butyl 2-(4-fluorophenyl)acetate can be a crucial starting material for the synthesis of such amide derivatives, where the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling with various amines.

Building Block for CCR5 Receptor Antagonists

The 4-fluorophenylacetic acid core is also instrumental in the development of antagonists for the human CCR5 receptor.[2] CCR5 is a key co-receptor for HIV-1 entry into host cells, making its antagonists a significant class of anti-HIV-1 agents. The synthesis of these complex molecules often requires multi-step procedures where a protected form of the 4-fluorophenylacetic acid, such as its tert-butyl ester, is beneficial to avoid unwanted side reactions.

Conclusion

tert-Butyl 2-(4-fluorophenyl)acetate is a valuable, albeit not readily commercially available, building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its synthesis, primarily through mild esterification methods like the Steglich protocol, is a feasible undertaking for a well-equipped organic chemistry laboratory. The presence of the 4-fluorophenyl moiety suggests its potential as a key intermediate in the development of novel therapeutics, including anticancer agents and antivirals. This guide provides the essential information for researchers and drug development professionals to source, synthesize, and utilize this versatile compound in their research endeavors.

References

-

Penta. (2025, January 23). Safety Data Sheet: tert-Butanol. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: tert-Butanol. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

-

Fisher Scientific. (2010, January 4). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, January 4). SAFETY DATA SHEET: 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 4-(Dimethylamino)pyridine. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 4-Fluorophenylacetic acid. Retrieved from [Link]

-

Loba Chemie. (2024, June 3). tert-BUTANOL FOR SYNTHESIS. Retrieved from [Link]

-

Pharmaresearch. (2026, February 19). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 2-((4R,6S)-6-(2-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Retrieved from [Link]

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 429–435.

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.

- Sharma, S., Maurya, S. K., & Singh, R. K. (2023).

- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

-

Google Patents. (n.d.). WO2000049014A1 - Process for the production of tert-butyl (e)-(6-[2- [4-(4-fluorophenyl) -6-isopropyl-2-[ methyl (methylsulfonyl) amino] pyrimidin-5-yl] vinyl](4r, 6s)-2,2-dimethyl[11][25]dioxan-4-. Retrieved from

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 429–435.

- Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.

-

Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. carlroth.com [carlroth.com]

- 20. lobachemie.com [lobachemie.com]

- 21. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. brieflands.com [brieflands.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. carlroth.com:443 [carlroth.com:443]

A Tale of Two Esters: A Senior Application Scientist's Guide to tert-butyl and methyl 2-(4-fluorophenyl)acetate

Foreword for the Modern Researcher

In the intricate landscape of drug discovery and fine chemical synthesis, the selection of seemingly minor structural motifs can cast a long shadow over the efficiency of a synthetic route and the ultimate viability of a lead candidate. The choice between a tert-butyl and a methyl ester of the same carboxylic acid core, specifically 2-(4-fluorophenyl)acetic acid, is a case in point. While both esters serve as derivatives of a valuable synthetic building block, their divergent steric and electronic properties dictate profoundly different behaviors in chemical transformations. This guide eschews a rudimentary overview in favor of a deep, mechanistic exploration of these differences, providing the field-proven insights necessary for strategic synthetic planning and informed decision-making in the laboratory.

I. At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between tert-butyl 2-(4-fluorophenyl)acetate and methyl 2-(4-fluorophenyl)acetate lies in the nature of the esterifying alcohol. The methyl ester possesses a sterically unhindered primary methyl group, while the tert-butyl ester features a bulky tertiary butyl group. This seemingly simple substitution has significant consequences for the molecule's physical and chemical properties.

| Property | tert-Butyl 2-(4-fluorophenyl)acetate | Methyl 2-(4-fluorophenyl)acetate | Rationale for Differences |

| Molecular Formula | C₁₂H₁₅FO₂ | C₉H₉FO₂ | Addition of a C₃H₆ fragment in the tert-butyl group. |

| Molecular Weight | 210.25 g/mol | 168.17 g/mol | The tert-butyl group is significantly larger than the methyl group. |

| Physical Form | Liquid (predicted) | Liquid | Both are relatively small molecules with low melting points. |

| Boiling Point | Higher (predicted) | 211 °C at 760 mmHg | Increased van der Waals forces due to the larger size and surface area of the tert-butyl group lead to a higher boiling point. |

| Solubility | More soluble in nonpolar organic solvents | Soluble in common organic solvents | The larger, more lipophilic tert-butyl group increases solubility in nonpolar environments. |

| Steric Hindrance | High | Low | The three methyl groups of the tert-butyl moiety create significant steric bulk around the ester carbonyl and the ether oxygen. |

II. Synthesis Strategies: A Divergence in Approach

The steric bulk of the tert-butyl group necessitates different synthetic strategies compared to the straightforward synthesis of the methyl ester.

A. Synthesis of Methyl 2-(4-fluorophenyl)acetate: The Classic Fischer Esterification

The synthesis of methyl 2-(4-fluorophenyl)acetate is typically achieved via a classic Fischer esterification, a well-established and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid with Methanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenylacetic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq.), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05-0.1 eq.) or p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-(4-fluorophenyl)acetate.

Caption: Fischer esterification workflow for methyl 2-(4-fluorophenyl)acetate.

B. Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate: Overcoming Steric Hindrance

Direct Fischer esterification with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination (dehydration) under strongly acidic conditions. Therefore, alternative methods are employed. A common and effective method involves the reaction of the carboxylic acid with a tert-butylating agent.

Experimental Protocol: tert-Butylation using a tert-Butylating Agent

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetic acid (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add a tert-butylating agent such as tert-butyl 2,2,2-trichloroacetimidate (1.1 eq.) or by using a method with a catalytic amount of a strong acid like Tf₂NH with tert-butyl acetate as both the reagent and solvent.[4]

-

Catalyst Addition: If using the trichloroacetimidate method, add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure tert-butyl 2-(4-fluorophenyl)acetate.

Caption: General workflow for the synthesis of tert-butyl esters.

III. The Core of the Matter: A Comparative Analysis of Chemical Reactivity

The most significant divergence between these two esters lies in their reactivity, particularly in hydrolysis reactions. This difference is a direct consequence of the steric and electronic properties of the methyl versus the tert-butyl group.

A. Hydrolysis: Two Distinct Mechanistic Pathways

1. Methyl Ester Hydrolysis: The BAC2 and AAC2 Mechanisms

The hydrolysis of methyl 2-(4-fluorophenyl)acetate typically proceeds through a bimolecular acyl-oxygen cleavage mechanism.

-

Base-Catalyzed (Saponification - BAC2): This is an essentially irreversible process where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide ion. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion.

-

Acid-Catalyzed (AAC2): This is a reversible process. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of methanol to yield the carboxylic acid.

Caption: Hydrolysis mechanisms for methyl 2-(4-fluorophenyl)acetate.

2. tert-Butyl Ester Hydrolysis: The AAL1 Mechanism and Resistance to Base

The reactivity of tert-butyl 2-(4-fluorophenyl)acetate is dominated by the steric bulk of the tert-butyl group.

-

Base-Catalyzed (Saponification): The tert-butyl ester is highly resistant to base-catalyzed hydrolysis. The significant steric hindrance presented by the three methyl groups of the tert-butyl moiety effectively shields the carbonyl carbon from nucleophilic attack by the hydroxide ion.

-

Acid-Catalyzed (AAL1): In stark contrast to its stability under basic conditions, the tert-butyl ester is readily cleaved under acidic conditions. The mechanism here is fundamentally different from that of the methyl ester. It proceeds via a unimolecular alkyl-oxygen cleavage (AAL1). The reaction is initiated by protonation of the ester oxygen, followed by the departure of the very stable tert-butyl carbocation. This carbocation is then quenched by water or another nucleophile. The ease of this reaction is a cornerstone of its use as a protecting group.

Sources

Methodological & Application

Synthesis of tert-Butyl 2-(4-fluorophenyl)acetate from 4-fluorophenylacetic acid

[1]

Executive Summary & Strategic Analysis

The synthesis of tert-butyl 2-(4-fluorophenyl)acetate is a critical transformation in medicinal chemistry, particularly for protecting carboxylic acids during multi-step syntheses of fluorinated pharmaceuticals (e.g., dipeptidyl peptidase-IV inhibitors). The tert-butyl ester moiety provides excellent stability against nucleophilic attack and basic hydrolysis, while remaining selectively cleavable under acidic conditions (e.g., TFA or HCl).

This guide presents three validated protocols tailored to different operational scales and safety requirements:

-

Method A (High-Throughput/Lab Scale): tert-Butyl Acetate Transesterification. Best for rapid, high-yield synthesis without gas handling.

-

Method B (Green/Safety-Focused):

/ DMAP Activation.[1] Ideal for avoiding strong mineral acids and specialized pressure equipment. -

Method C (Industrial Scale-Up): Isobutylene Acid-Catalyzed Addition. The most cost-effective route for kilogram-scale production.

Retrosynthetic Logic & Strategy

The transformation relies on the nucleophilic substitution of the carboxylic acid hydroxyl group with a bulky tert-butyl group. Direct esterification (Fisher) is inefficient due to the steric bulk of tert-butanol and the reversibility of the reaction. Therefore, we utilize methods that drive equilibrium via stable leaving groups (Method A), reactive anhydrides (Method B), or carbocation capture (Method C).

Caption: Decision matrix for synthetic routes based on scale and available equipment.

Method A: Transesterification with tert-Butyl Acetate (Recommended)

This protocol utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by perchloric acid. It is operationally simple and avoids the handling of gaseous isobutylene or expensive

Mechanism: Acid-catalyzed transesterification driven by the solvent excess. Suitability: Research labs, gram-scale synthesis.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS No. |

| 4-Fluorophenylacetic acid | 1.0 | Substrate | 405-50-5 |

| tert-Butyl Acetate | Solvent (~0.2 M) | Reagent/Solvent | 540-88-5 |

| Perchloric Acid (70%) | 1.5 | Catalyst | 7601-90-3 |

| Dichloromethane (DCM) | - | Extraction Solvent | 75-09-2 |

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-fluorophenylacetic acid (10.0 mmol, 1.54 g) in tert-butyl acetate (50 mL).

-

Catalyst Addition: Cool the suspension to 0°C using an ice bath. Carefully add perchloric acid (70%, 15.0 mmol, ~1.3 mL) dropwise over 5 minutes.

-

Caution: Perchloric acid is a strong oxidant. Ensure no organic solids are dry-mixed with it.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 12–18 hours. The solution should become clear as the starting material is consumed.

-

Quenching: Pour the reaction mixture carefully into a separatory funnel containing water (50 mL) and DCM (50 mL).

-

Workup:

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 85–95% Key Reference: Synthesis of tert-butyl esters using tert-butyl acetate/HClO4. [See Reference 1, 2]

Method B: Activation with Di-tert-butyl Dicarbonate ( )[2][5][7]

This method is ideal when avoiding strong mineral acids is necessary. It utilizes DMAP to activate

Mechanism: DMAP-catalyzed attack of the carboxylate on

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 4-Fluorophenylacetic acid | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 2.0 | Reagent |

| DMAP | 0.1 - 0.3 | Catalyst |

| tert-Butanol | 1.0 - 1.5 | Nucleophile (Optional*) |

| THF or DCM | Solvent | Solvent |

*Note:

Step-by-Step Protocol

-

Setup: Dissolve 4-fluorophenylacetic acid (10 mmol) in anhydrous DCM (40 mL) or THF .

-

Reagent Addition: Add

(20 mmol) and tert-butanol (15 mmol). -

Catalysis: Add DMAP (1.0 mmol) in one portion.

-

Observation: Gas evolution (

) will occur immediately. Ensure the system is vented (e.g., via a needle or drying tube).

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of acid).[6]

-

Workup: Dilute with diethyl ether or DCM. Wash with 1M HCl (to remove DMAP), saturated

, and brine . -

Isolation: Dry over

, filter, and concentrate.

Expected Yield: 75–85% Key Reference: DMAP-catalyzed esterification with dicarbonates. [See Reference 3]

Method C: Acid-Catalyzed Addition of Isobutylene (Scale-Up)

For multi-gram to kilogram scale synthesis, this method is most cost-effective. It involves the addition of the carboxylic acid across the double bond of isobutylene.

Protocol Overview

-

Setup: Use a pressure-rated glass bottle or autoclave.

-

Reaction: Dissolve 4-fluorophenylacetic acid in DCM or Diethyl Ether . Cool to -10°C.

-

Addition: Condense Isobutylene gas (excess, typically 2-5 equiv) into the vessel. Add catalytic Conc.

(0.1 equiv). -

Execution: Seal the vessel and stir at Room Temperature for 24–48 hours.

-

Safety Note: Pressure will build up. Use a blast shield.

-

Workup: Carefully vent excess isobutylene (fume hood!). Wash with

as described in Method A.

Quality Control & Characterization

Confirm the identity of the product using NMR spectroscopy. The tert-butyl group provides a characteristic diagnostic signal.

Data Summary Table:

| Technique | Parameter | Expected Signal/Value |

| 1H NMR (300 MHz, | Singlet, 9H (t-Butyl group) | |

| Singlet, 2H (Benzylic | ||

| Multiplet, 4H (Aromatic protons) | ||

| 19F NMR | Singlet (approx shift depending on ref) | |

| Physical State | Appearance | Colorless oil or low-melting white solid |

| Solubility | Solvents | Soluble in DCM, EtOAc, Ether; Insoluble in Water |

Mechanistic Visualization (Method B)

Caption: Simplified mechanistic flow for the DMAP-catalyzed decarboxylative esterification.

Troubleshooting & Safety

-

Incomplete Conversion: If Method A stalls, add an additional 0.2 equiv of

. For Method B, slight heating to 35°C can accelerate the reaction. -

Hydrolysis: tert-Butyl esters are acid-sensitive. Ensure the organic layer is fully neutralized with

before concentration. Traces of acid during rotary evaporation can cleave the ester. -

Safety (Perchloric Acid): Never distill mixtures containing perchloric acid and organic matter. Use dilute solutions and quench thoroughly.

References

-

Synthesis and Biological Evaluation of tert-Butyl Ester... (Experimental Section) Source:National Institutes of Health (PMC) Protocol: Detailed experimental for tert-butyl acetate/HClO4 method (Compound 42). URL:[Link]

-

A Convenient Protocol for the Esterification of Carboxylic Acids...

and DMAP.[1][6][8] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. US3979474A - Process for separating isobutylene from C4 hydrocarbon mixtures - Google Patents [patents.google.com]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

Protocol for the Heterogeneous Catalytic Esterification of 4-Fluorophenylacetic Acid Using Isobutylene

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 2-(4-fluorophenyl)acetate. The procedure leverages the direct, atom-economical addition of isobutylene to 4-fluorophenylacetic acid, utilizing Amberlyst-15, a recyclable heterogeneous acid catalyst. This method circumvents the equilibrium limitations and aqueous work-up associated with traditional Fischer esterification, offering high yields and operational simplicity.[1] The tert-butyl ester product is a valuable intermediate in pharmaceutical synthesis, serving as a key building block where the carboxylic acid moiety requires temporary protection.[2][3] This document details the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, product characterization, and troubleshooting, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The protection of carboxylic acids is a fundamental strategy in the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs). Among various protecting groups, the tert-butyl (t-Bu) ester is distinguished by its high stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis) and its facile, selective removal under mild acidic conditions.[3] This orthogonal reactivity is critical for achieving high yields in complex synthetic routes.

Traditionally, tert-butyl esters are formed through methods requiring strong acids and stoichiometric dehydrating agents or via transesterification, which can be inefficient. The direct addition of isobutylene to a carboxylic acid represents a superior strategy. This reaction is not an equilibrium process like Fischer esterification, which produces water as a byproduct and requires forcing conditions to drive to completion.[4][5] Instead, it proceeds via the irreversible trapping of a tert-butyl carbocation, leading to near-quantitative conversion and simplifying product purification.

The choice of catalyst is paramount for process efficiency and sustainability. While strong mineral acids like sulfuric acid or trifluoromethanesulfonic acid are effective[6], they pose challenges in separation, neutralization, and waste disposal. Here, we employ Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, as a heterogeneous catalyst.[7][8] Its advantages are manifold:

-

Ease of Separation: The solid catalyst is removed by simple filtration, eliminating aqueous work-up.

-

Reduced Corrosion: It is less corrosive than mineral acids.

-

Recyclability: The catalyst can be recovered, washed, and reused, aligning with green chemistry principles.[8]

-

High Activity: It demonstrates excellent catalytic activity for esterification reactions.[9][10][11]

Reaction Mechanism

The reaction proceeds through an acid-catalyzed electrophilic addition mechanism. The key steps are outlined below:

-

Carbocation Formation: The sulfonic acid groups on the Amberlyst-15 resin protonate isobutylene, a highly reactive alkene, to form a stable tertiary carbocation.

-

Nucleophilic Attack: The carboxylic acid oxygen of 4-fluorophenylacetic acid acts as a nucleophile, attacking the electrophilic tert-butyl carbocation.

-

Deprotonation: The resulting protonated ester intermediate is deprotonated, regenerating the acid catalyst and yielding the final tert-butyl ester product.

Diagram 1: Mechanism of Amberlyst-15 catalyzed esterification.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4-Fluorophenylacetic acid | ≥98% | Standard Supplier | Irritant.[12] |

| Isobutylene | ≥99% | Gas Supplier | Extremely flammable gas.[13][14] |

| Amberlyst-15 (H⁺ form) | Ion Exchange Resin | Standard Supplier | Dry form recommended. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | Volatile and toxic. |

| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier | Aqueous solution (NaHCO₃). |

| Saturated Sodium Chloride (Brine) | ACS Grade | Standard Supplier | Aqueous solution (NaCl). |

| Anhydrous Magnesium Sulfate | ACS Grade | Standard Supplier | Drying agent. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Supplier | For NMR analysis. |

Equipment

-

Three-neck round-bottom flask or a pressure-rated glass vessel

-

Magnetic stirrer and stir bars

-

Condenser with a gas inlet/outlet adapter

-

Gas dispersion tube (fritted glass)

-

Low-temperature thermometer

-

Isobutylene gas cylinder with a two-stage regulator and flowmeter

-

Ice-water bath

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel or similar)

-

NMR Spectrometer (≥300 MHz)

Safety Precautions

-

Isobutylene: This is an extremely flammable gas that can form explosive mixtures with air.[15][16] It is also a simple asphyxiant at high concentrations.[17] All operations must be conducted in a well-ventilated chemical fume hood, away from any sources of ignition.[13] Ensure all equipment is properly grounded to prevent static discharge.

-

4-Fluorophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle exclusively in a fume hood.

-

Pressure: While this protocol is designed for atmospheric pressure, improper setup can lead to pressure buildup. Ensure the system is not closed and has a safe vent to the back of the fume hood.

Step-by-Step Procedure

-

Catalyst Preparation: If the Amberlyst-15 is new, wash it sequentially with methanol and then dichloromethane to remove any impurities. Dry the resin under vacuum at 60 °C for 12 hours. Store in a desiccator.

-

Reaction Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a gas dispersion tube connected to the isobutylene cylinder via a flowmeter, a low-temperature thermometer, and a condenser. Vent the condenser outlet to the back of the fume hood.

-

Charging Reagents: To the flask, add 4-fluorophenylacetic acid (e.g., 10.0 g, 64.9 mmol) and anhydrous dichloromethane (200 mL).

-

Catalyst Addition: Add the pre-dried Amberlyst-15 resin (1.5 g, ~15% w/w of the acid).

-

Initiating Reaction: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Isobutylene Addition: Begin bubbling isobutylene gas through the suspension at a slow but steady rate (e.g., 1-2 bubbles per second). A slight excess is required, but a large excess should be avoided for safety and economic reasons.

-

Reaction Monitoring: Continue the reaction at 0-5 °C for 4-6 hours. Monitor the reaction's progress by periodically taking a small aliquot, filtering out the catalyst, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) to observe the disappearance of the starting carboxylic acid.

-

Reaction Quench: Once the reaction is complete, stop the flow of isobutylene and remove the ice bath. Allow the mixture to warm to room temperature while gently bubbling nitrogen through it for 15 minutes to displace any remaining isobutylene.

-

Catalyst Removal: Remove the Amberlyst-15 catalyst by vacuum filtration. Wash the recovered catalyst with fresh DCM; it can be dried and stored for reuse.[8]

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove any trace of unreacted acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Product Isolation: The resulting crude product is typically of high purity. If further purification is needed, it can be performed via flash column chromatography on silica gel.

Diagram 2: Experimental workflow for synthesis.

Characterization and Expected Results

The final product, tert-butyl 2-(4-fluorophenyl)acetate, is expected to be a colorless to pale yellow oil.

-

Yield: 85-95%

-

Purity: >97% (as determined by NMR)

Analytical Data

The following table summarizes the expected NMR spectroscopic data for the product, which should be used to confirm its identity and purity.

| Analysis | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.25 (m, 2H, Ar-H), ~7.00 (m, 2H, Ar-H), ~3.50 (s, 2H, CH₂), ~1.45 (s, 9H, C(CH₃)₃) |

| (400 MHz, CDCl₃) | Multiplicity | m = multiplet, s = singlet |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 (C=O), ~162 (d, ¹JCF, C-F), ~131 (d, ³JCF, C-CH₂), ~130 (d, ⁴JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~81 (O-C(CH₃)₃), ~40 (CH₂), ~28 (C(CH₃)₃) |

| (101 MHz, CDCl₃) | Coupling | d = doublet |

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.[18][19][20]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated catalyst (e.g., wet). 3. Inefficient delivery of isobutylene. | 1. Extend reaction time; ensure temperature is maintained. 2. Ensure catalyst is properly dried before use. 3. Check for leaks in the gas line; ensure good dispersion with vigorous stirring. |

| Low Yield | 1. Loss of volatile isobutylene. 2. Product loss during aqueous work-up. 3. Incomplete reaction. | 1. Ensure the reaction is sufficiently cooled (0 °C) to minimize gas loss. 2. Perform extractions carefully; ensure pH of aqueous layer is basic after NaHCO₃ wash. 3. See "Incomplete Reaction" above. |

| Polymerization of Isobutylene | 1. Reaction temperature is too high. 2. Use of overly aggressive acid catalyst. | 1. Maintain the reaction temperature strictly at 0-5 °C. 2. Amberlyst-15 is generally mild; if using other catalysts, consider a less acidic one.[16] |

References

-

ARKAT USA. (n.d.). Amberlyst-15 in organic synthesis. ARKIVOC. [Link]

-

Research India Publications. (n.d.). Ion Exchangers as Catalyst in Esterification Reaction: A Review. [Link]

-

RSC Publishing. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. [Link]

-

Oxford Academic. (n.d.). Purification and Characterization of tert-Butyl Ester-hydrolyzing Lipase from Burkholderia sp. YY62. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

-

MATEC Web of Conferences. (2018). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. [Link]

-

Alime, M., & Hozgun, C. (2012). Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. [Link]

-

PubMed. (2002). Purification and characterization of tert-butyl ester-hydrolyzing lipase from Burkholderia sp. YY62. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

Le, H. V., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. [Link]

-

Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]

-

Poveda, A., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Linde. (2023). Isobutylene Safety Data Sheet. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Airgas. (2021). Isobutylene Safety Data Sheet. [Link]

-

Royal Society of Chemistry. (2024). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities. [Link]

-

Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

- Google Patents. (n.d.).

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. (n.d.). Synthesis of Isobutylene and Its Use in Esterification Reactions. [Link]

- Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.

- Google Patents. (n.d.).

-

Wiley Online Library. (n.d.). Supporting Information for manuscript. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

ScienceDirect. (2022). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. data.ntsb.gov [data.ntsb.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. download.basf.com [download.basf.com]

- 16. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]

- 17. airgas.com [airgas.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. utsouthwestern.edu [utsouthwestern.edu]

- 20. rsc.org [rsc.org]

Application Notes and Protocols: A Guide to the Palladium-Catalyzed α-Arylation of tert-Butyl 2-(4-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Aryl Esters

The construction of α-aryl esters is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of pharmaceuticals, most notably the 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen, naproxen, and flurbiprofen.[1][2][3] The direct α-arylation of ester enolates has emerged as a powerful and efficient method for creating these crucial carbon-carbon bonds, offering a more convergent and atom-economical alternative to classical multi-step approaches.[4][5]

This application note provides a detailed guide to the palladium-catalyzed α-arylation of tert-butyl 2-(4-fluorophenyl)acetate. We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The tert-butyl ester is often employed due to its steric bulk, which can favor mono-arylation and its susceptibility to cleavage under acidic conditions to furnish the corresponding carboxylic acid.[6][7]

Mechanistic Insights: The Palladium Catalytic Cycle

The α-arylation of esters is a testament to the power of palladium catalysis, primarily proceeding through a cycle analogous to the well-established Buchwald-Hartwig amination.[8][9][10] The catalytic cycle involves the interplay of a palladium precursor, a sterically demanding and electron-rich phosphine ligand, a base, and the two coupling partners.

The currently accepted mechanism involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition with the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging activation of the aryl halide bond.[11][12][13]

-

Deprotonation and Transmetalation: A strong base deprotonates the α-carbon of the ester, forming a reactive enolate. This enolate then displaces the halide on the Pd(II) center in a transmetalation step, generating an arylpalladium(II) enolate complex.[4][14]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the enolate fragment on the palladium center couple, forming the new C-C bond of the α-arylated ester and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

The selection of the base is crucial; it must be strong enough to deprotonate the ester without promoting side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly employed base for this purpose.[7]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle for the palladium-catalyzed α-arylation of esters.

Experimental Protocol: α-Arylation of tert-Butyl 2-(4-fluorophenyl)acetate

This protocol is a representative procedure adapted from established methods for the α-arylation of esters.[6][7] Researchers should optimize conditions for their specific aryl halide coupling partner.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration/Purity | Supplier | Notes |

| tert-Butyl 2-(4-fluorophenyl)acetate | C₁₂H₁₅FO₂ | 210.25 | >98% | e.g., Sigma-Aldrich | Starting ester. |

| Aryl Bromide/Chloride | Ar-X | Varies | >98% | Various | The coupling partner. |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | >98% | Various | Palladium precursor. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% | Various | Alternative Pd(0) precursor. |

| Bulky Phosphine Ligand (e.g., RuPhos) | C₃₀H₄₅N₂OP | 496.67 | >98% | Various | See ligand selection notes. |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 1.0 M in THF | Various | Strong, non-nucleophilic base. |

| Anhydrous Toluene | C₇H₈ | 92.14 | Dri-Solv | Various | Reaction solvent. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Anhydrous | Various | For workup. |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | N/A | For quenching. |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Saturated | N/A | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Various | Drying agent. |

Ligand Selection

The choice of phosphine ligand is paramount for a successful reaction. Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.[6][12] Examples of effective ligands include:

-

RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

-

XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

-

BrettPhos: 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl

Step-by-Step Procedure

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.5-3 mol%).

-

Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene via syringe.

-

Add the aryl halide (1.0 equiv) and tert-butyl 2-(4-fluorophenyl)acetate (1.2-1.5 equiv).

-

Stir the mixture at room temperature for 5-10 minutes.

Reaction Execution:

-

Slowly add the LiHMDS solution (1.5-2.0 equiv) dropwise via syringe at room temperature. The reaction mixture may change color.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.[7] Reaction times can vary from 30 minutes to several hours.[6]

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-arylated product.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the α-arylation procedure.

Troubleshooting and Key Considerations

-

Di-arylation: The formation of a di-arylated product can be a significant side reaction. Using a bulky ester like tert-butyl acetate and carefully controlling the stoichiometry of the reactants can help minimize this.[6]

-

Base Sensitivity: The use of a strong base like LiHMDS may not be compatible with all functional groups on the aryl halide. In such cases, alternative methods employing zinc enolates or silyl ketene acetals under more neutral conditions can be explored.[14][15]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the setup and reaction is crucial for catalytic activity.

-

Ligand Purity: The purity of the phosphine ligand can significantly impact the reaction outcome. It is advisable to use high-purity ligands.

-

Solvent Choice: While toluene is common, other aprotic solvents like THF or dioxane can also be used and may influence the reaction rate and selectivity.[16]

Conclusion

The palladium-catalyzed α-arylation of tert-butyl 2-(4-fluorophenyl)acetate is a robust and versatile method for the synthesis of valuable α-aryl esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can efficiently access a diverse range of compounds with significant potential in pharmaceutical and materials science. This protocol serves as a foundational guide, and further optimization may be necessary to achieve the best results for specific substrate combinations.

References

-

Biscoe, M. R., & Buchwald, S. L. (2009). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters, 11(8), 1773–1775. [Link]

-

Donohoe, T. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(2), 454-474. [Link]

-

Hutchings-Goetz, L., Yang, C., & Snaddon, T. N. (2017). Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles. ACS Catalysis, 7(10), 6838–6842. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

-

Marques, M. M. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]

-

Ustyuzhanin, A. O., et al. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831. [Link]

-

Karsten, K., & Sundermeier, M. (2021). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. CHIMIA International Journal for Chemistry, 75(4), 268-273. [Link]

-

Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses, 79, 127. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

-

Zhang, H., & Hartwig, J. F. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 139(44), 15681–15684. [Link]

-

Christensen, M., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Ishii, A., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. [Link]

-

Reddy, K. S. (2004). Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Dissertations. [Link]

-

Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

-

Reddit user lIamachemist. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

-

De Vincentiis, F., et al. (2006). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 36(19), 2865-2873. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13. [Link]

-

Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

-

Hama, T., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176-11177. [Link]

-

Cumpstey, I., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 30(5), 1234. [Link]

-

Pérez-Gárcias, A., et al. (2020). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. The Journal of Organic Chemistry, 85(16), 10584-10593. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. [Link]

-

Donohoe, T. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(2), 454-474. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 512-515. [Link]

-

Donohoe, T. J., et al. (2012). Optimization of the arylation conditions. ResearchGate. [Link]

-

Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(3), 512-515. [Link]

-

Corless, V. (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

-

Tissot, M., & Alexakis, A. (2010). A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, 2(9), 747-750. [Link]

-

Chem-Impex. (n.d.). Tert-Butyl 2-(3-Cyano-4-Fluorophenyl)Acetate. [Link]

-

Ottolina, G., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 15(12), 1899-1902. [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-amino-2-(4-fluorophenyl)acetate (C12H16FNO2). [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 2-((4R,6S)-6-(2-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. [Link]

-

Hartwig Group. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. [Link]

-

Wang, C., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 3984. [Link]

-

Gemo, M., et al. (2020). Direct Arylation of Thiophenes in Continuous Flow. The Journal of Organic Chemistry, 85(15), 9875-9883. [Link]

-

Anderson, K. W., et al. (2006). α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]

Sources

- 1. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 15. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 16. uwindsor.ca [uwindsor.ca]

Application Note: Strategic Utilization of tert-Butyl 2-(4-fluorophenyl)acetate in Pharmaceutical Drug Discovery

Executive Summary